Dithiouracil
Overview
Description
Dithiouracil (DTU) is a sulfur-containing heterocyclic compound that has been widely used in various fields of research due to its unique chemical structure and biological activities. DTU is a derivative of uracil, which is a pyrimidine base that is commonly found in nucleic acids. DTU has been extensively studied for its potential applications in medicine, agriculture, and environmental science.
Mechanism Of Action
Dithiouracil exerts its biological activities by inhibiting the activity of thioredoxin reductase (TrxR), which is an important enzyme involved in redox regulation and antioxidant defense. Dithiouracil binds to the active site of TrxR and forms a covalent bond with the enzyme, leading to its inhibition. The inhibition of TrxR by Dithiouracil results in the accumulation of reactive oxygen species (ROS), which leads to oxidative stress and cell death.
Biochemical And Physiological Effects
Dithiouracil has been shown to have a range of biochemical and physiological effects. Dithiouracil has been shown to induce apoptosis in cancer cells by increasing ROS levels and inhibiting the activity of TrxR. Dithiouracil has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, Dithiouracil has been shown to have antioxidant activity by scavenging free radicals and reducing oxidative stress.
Advantages And Limitations For Lab Experiments
Dithiouracil has several advantages for use in lab experiments. Dithiouracil is relatively easy to synthesize and is stable under normal laboratory conditions. Dithiouracil is also relatively inexpensive compared to other compounds with similar biological activities. However, Dithiouracil has some limitations for use in lab experiments. Dithiouracil has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, Dithiouracil has a strong odor, which can be unpleasant to work with in the lab.
Future Directions
There are several future directions for research on Dithiouracil. One potential direction is the development of Dithiouracil-based drugs for the treatment of cancer and other diseases. Another potential direction is the investigation of the role of TrxR inhibition in the regulation of redox signaling and oxidative stress. Additionally, the development of new methods for the synthesis and purification of Dithiouracil could lead to more efficient and cost-effective production of this compound. Finally, the investigation of the environmental fate and toxicity of Dithiouracil could provide important insights into its potential impact on human health and the environment.
Synthesis Methods
Dithiouracil can be synthesized by reacting uracil with Lawesson's reagent, which is a mixture of phosphorus pentasulfide and triphenylphosphine. This reaction results in the replacement of the carbonyl group of uracil with a dithiocarbonyl group, forming Dithiouracil. The synthesis of Dithiouracil can also be achieved by reacting uracil with carbon disulfide and sodium methoxide.
Scientific Research Applications
Dithiouracil has been widely used in various fields of research, including medicinal chemistry, biochemistry, and environmental science. Dithiouracil has shown potential applications in the treatment of various diseases, including cancer, viral infections, and autoimmune disorders. Dithiouracil has also been studied for its anti-inflammatory, antioxidant, and antimicrobial activities. In addition, Dithiouracil has been used as a probe in biochemical and physiological studies to investigate the mechanisms of various biological processes.
properties
IUPAC Name |
1H-pyrimidine-2,4-dithione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2S2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQIWKHCJWRNTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=S)NC1=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80173827 | |
Record name | 2,4-Dithiopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80173827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dithiouracil | |
CAS RN |
2001-93-6 | |
Record name | 2,4-Dithiouracil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2001-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dithiopyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002001936 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dithiouracil | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42031 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Dithiopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80173827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dithiouracil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.268 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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